N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide
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Overview
Description
N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide is a compound that belongs to the class of pyrazoline derivatives. Pyrazolines are known for their wide range of pharmacological activities and are present in several marketed molecules used in various therapeutic areas . The structure of this compound includes a pyrazole ring, an oxane moiety, and a prop-2-enamide group, making it a unique and versatile compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide can be achieved through several synthetic strategies. One common method involves the reaction of 1-benzimidazolyl-3-aryl-prop-2-ene-1-ones with phenylhydrazine or hydrazine hydrate in the presence of formic acid under a solvent-free microwave-induced protocol . This method provides an efficient and green approach to obtaining the target molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxane or pyrazole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit tyrosine kinases or other signaling molecules, thereby modulating cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Acrylfentanyl: An analog of fentanyl with a similar prop-2-enamide group but different pharmacological properties.
2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: A compound with a chromone ring and similar synthetic routes.
Uniqueness
N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide is unique due to its combination of the oxane and pyrazole moieties, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse scientific applications make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-[2-(oxan-3-yl)pyrazol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-11(15)13-10-5-6-12-14(10)9-4-3-7-16-8-9/h2,5-6,9H,1,3-4,7-8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQDLIQYHHAJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=NN1C2CCCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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